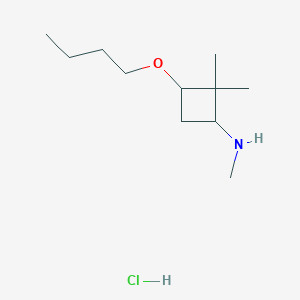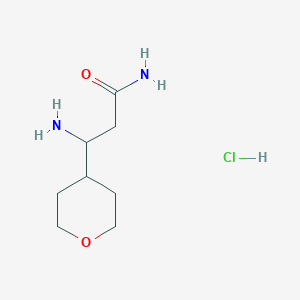
3-Amino-3-(oxan-4-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(oxan-4-yl)propanamide hydrochloride is a synthetic compound with the molecular formula C7H13NO3Cl. It is commonly used in scientific experiments and is known for its white or off-white powder form. This compound is also referred to as oxalylglycine hydrochloride.
Méthodes De Préparation
The synthesis of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of 3-amino-3-(oxan-4-yl)propanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically takes place under controlled temperature and pressure conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Analyse Des Réactions Chimiques
3-Amino-3-(oxan-4-yl)propanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like acetonitrile, methanol, and water, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amides and amines .
Applications De Recherche Scientifique
3-Amino-3-(oxan-4-yl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical laboratories
Mécanisme D'action
The mechanism of action of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
3-Amino-3-(oxan-4-yl)propanamide hydrochloride can be compared with other similar compounds such as:
3-Amino-3-(tetrahydro-2H-pyran-4-yl)propanamide: Similar in structure but without the hydrochloride salt form.
Oxalylglycine: A related compound used in similar biochemical applications.
3-Amino-3-(oxan-4-yl)propanoic acid: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various applications .
Propriétés
IUPAC Name |
3-amino-3-(oxan-4-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-7(5-8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKGRSZYLBCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





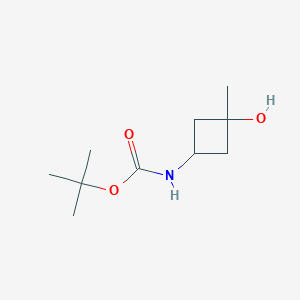
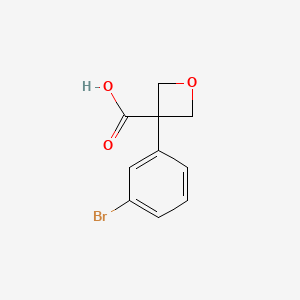
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)

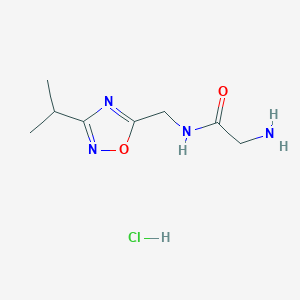
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)


